molecular formula C20H16N2O5 B2778911 N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide CAS No. 853351-16-3

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Cat. No.: B2778911
CAS No.: 853351-16-3
M. Wt: 364.357
InChI Key: SHXIVJKFGAYDPD-ZRDIBKRKSA-N
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Description

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic organic compound with the molecular formula C21H18N2O5 . This proprietary chemical features a molecular structure incorporating furyl, propenamide, and nitrophenyl moieties, which are of significant interest in medicinal chemistry research. Compounds with similar structural features, particularly those containing methoxyphenyl and nitrophenyl groups, have been extensively studied for their potential biological activities . Research into analogous molecules suggests potential value in investigating antioxidant and cytotoxic properties . For instance, derivatives bearing methoxyphenyl groups have demonstrated notable antioxidant activity in some studies, while other nitrophenyl-containing compounds have been explored for their biological effects . The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on this molecule makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This compound is intended for use in pharmaceutical research, chemical synthesis, and as a standard in analytical profiling. It is supplied as a high-purity material for laboratory research applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXIVJKFGAYDPD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-16-3
Record name N-(4-METHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediates, such as 4-methoxybenzaldehyde and 3-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide may possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, research indicates that derivatives of propenamide can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Study: Cytotoxicity Against MCF-7 Cells

A study investigating the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value that suggests potent activity. The mechanism was attributed to the compound's ability to disrupt microtubule formation, leading to cell death .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study: Inhibition of COX Enzymes

In a controlled experiment, the compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. Results indicated a selective inhibition profile, which is beneficial for reducing side effects commonly associated with non-selective anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression and inflammation, further validating its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and one-pot reactions. The development of novel derivatives has been explored to enhance its biological activity and selectivity .

Table: Summary of Synthesis Methods

MethodologyDescription
Microwave-assisted synthesisA rapid method utilizing microwave energy to facilitate reactions
One-pot reactionsSimplified synthesis involving multiple steps in a single reaction vessel
Column chromatographyUsed for purification of synthesized compounds

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Phenyl Ring Modifications

N-(4-Methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide (CAS 313554-88-0) Replaces the 4-methoxy group with a 4-methyl substituent.

(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

  • Features a 2-methylphenyl group, introducing steric hindrance near the amide bond. The E-configuration ensures planar geometry, which may optimize π-π stacking with biological targets .

SB-366791 (3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide)

  • Substitutes the nitro-furan moiety with a 4-chlorophenyl group and places methoxy at the 3-position. The chlorine atom’s electronegativity may enhance binding to hydrophobic pockets in targets like ion channels or enzymes .
Furan Ring Modifications

The Z-configuration may alter spatial orientation, affecting target interaction .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C20H16N2O5 364.36 2 6 4-Methoxyphenyl, 3-nitrophenyl-furan
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide C20H16N2O4 348.36 1 5 2-Methylphenyl
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C17H16FN5O2 341.34 2 6 4-Fluorophenyl, tetrazole

Key Observations :

  • The target compound’s nitro group increases molecular weight and acceptor count vs. methyl or chloro analogs.

Biological Activity

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide, often referred to in the literature as a hybrid compound, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a methoxyphenyl group, a nitrophenyl group, and a furan moiety, which are known to contribute to various pharmacological effects. The following sections will delve into its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C20H15N O5
  • Molecular Weight : 349.3 g/mol
  • CAS Number : Not available in the provided sources.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The hybrid structure allows for interaction with multiple biological targets, enhancing its efficacy.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, it exhibits significant cytotoxicity against MCF-7 breast cancer cells and other tumor models through the modulation of cell cycle progression and induction of oxidative stress .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial for its therapeutic potential in cardiovascular diseases.

  • Inhibition of COX Enzymes : Studies indicate that this compound significantly inhibits cyclooxygenase-2 (COX-2) expression in vascular smooth muscle cells (VSMCs), thereby reducing inflammatory responses associated with atherosclerosis .

Vascular Smooth Muscle Cell Proliferation

Research has shown that this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), which is critical in preventing neointima formation after vascular injury.

  • Experimental Model : In vivo studies using a balloon-injured rat model demonstrated that treatment with the compound resulted in reduced neointima formation and inhibited matrix metalloproteinases (MMPs) activity, which are involved in extracellular matrix remodeling .

Table 2: Effects on VSMC Proliferation

TreatmentProliferation Rate (%)Reference
Control100
Compound Treatment45

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that this compound induced apoptosis through the mitochondrial pathway. The results showed an increase in reactive oxygen species (ROS) levels and activation of caspase-3, suggesting that the compound triggers apoptotic pathways effectively .

Case Study 2: Vascular Remodeling

In a study investigating vascular remodeling post-injury, the compound was administered to Sprague-Dawley rats subjected to balloon injury. The results indicated a significant decrease in neointimal hyperplasia compared to controls, which was attributed to the inhibition of VSMC proliferation and migration .

Q & A

Q. What synthetic strategies are recommended for obtaining high-purity N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Coupling Reactions : Formation of the furan-nitrophenyl core via Suzuki-Miyaura or Wittig reactions.

Amide Bond Formation : Reaction of the furan intermediate with 4-methoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification : Employ HPLC or column chromatography to isolate the product. Use TLC (silica gel, hexane:EtOAc 3:1) for progress monitoring .
Critical Parameters :

  • Temperature control (0–25°C) during nitro group incorporation to avoid side reactions.
  • pH adjustment (6–7) during amide bond formation to enhance yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methoxy group (δ ~3.8 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and furan carbons (δ ~110–150 ppm).
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 366.37 .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10 µM) via ELISA.
  • Analgesic : Tail-flick test in murine models (dose: 20 mg/kg).
  • Structure-Activity Notes : The nitro group enhances COX-2 selectivity, while the methoxy group improves solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation :
  • Standardize cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin).
  • Purity Checks : Use HPLC (C18 column, MeCN:H₂O gradient) to rule out impurities (>95% purity required).
  • Comparative Studies : Test structural analogs (e.g., chloro vs. nitro substituents) to isolate functional group contributions .

Q. What strategies optimize selective reduction of the nitro group without furan ring degradation?

  • Methodological Answer :
  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in EtOH at 25°C. Monitor via TLC.
  • Chemoselective Reductants : Na₂S₂O₄ in aqueous THF (pH 9) selectively reduces nitro to amine.
  • Protection Strategies : Temporarily protect the furan ring with acetyl groups .

Q. How does the methoxy group’s position influence target interactions?

  • Methodological Answer :
  • Molecular Docking : Compare para-methoxy (target compound) vs. ortho-methoxy analogs using AutoDock Vina.
  • Key Findings :
  • Para-methoxy : Enhances π-π stacking with COX-2’s Tyr385.
  • Ortho-methoxy : Steric hindrance reduces binding affinity (ΔG = -2.3 kcal/mol vs. -5.1 kcal/mol) .

Q. How to design a mechanistic study for this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Pathway Analysis :

Western Blotting : Measure NF-κB and MAPK pathway inhibition in LPS-stimulated macrophages.

ELISA : Quantify TNF-α and IL-6 suppression.

  • Target Validation : siRNA knockdown of COX-2 to confirm dependency .

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